1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(methylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(methylsulfanyl)benzene is an aromatic compound characterized by a benzene ring substituted with chloromethyl, tetrafluoro, and methylsulfanyl groups
Vorbereitungsmethoden
The synthesis of 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(methylsulfanyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chloromethylation of 2,3,5,6-tetrafluoro-4-(methylsulfanyl)benzene using chloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride . The reaction conditions must be carefully controlled to ensure the selective substitution of the chloromethyl group.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ similar reagents and catalysts but are scaled up to meet industrial demands.
Analyse Chemischer Reaktionen
1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming products such as benzyl ethers or benzyl amines.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form the corresponding methyl derivative.
Common reagents used in these reactions include nucleophiles like sodium methoxide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(methylsulfanyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those with fluorinated aromatic rings.
Materials Science: The compound’s unique substituents make it a candidate for the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(methylsulfanyl)benzene in chemical reactions typically involves the activation of the benzene ring through the electron-withdrawing effects of the fluorine atoms. This activation facilitates electrophilic substitution reactions at the chloromethyl group . The methylsulfanyl group can also participate in redox reactions, contributing to the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(methylsulfanyl)benzene include:
Eigenschaften
CAS-Nummer |
106666-03-9 |
---|---|
Molekularformel |
C8H5ClF4S |
Molekulargewicht |
244.64 g/mol |
IUPAC-Name |
1-(chloromethyl)-2,3,5,6-tetrafluoro-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H5ClF4S/c1-14-8-6(12)4(10)3(2-9)5(11)7(8)13/h2H2,1H3 |
InChI-Schlüssel |
KEGNYEJFWNVKNW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=C(C(=C1F)F)CCl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.